2-(Chlorodifluoromethyl)benzo[d]thiazole
Description
Significance of Organofluorine Compounds in Contemporary Organic and Materials Chemistry
Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has profoundly impacted the development of advanced materials and bioactive molecules. mdpi.commdpi.com The introduction of fluorine, the most electronegative element, into an organic molecule can dramatically alter its physical, chemical, and biological properties. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, which often enhances the thermal and metabolic stability of the molecule.
In materials science, fluorination is a key strategy for creating novel materials with unique optical, electrical, and thermal properties. mdpi.com For example, fluorinated polymers are valued for their high thermal stability and chemical resistance, finding use in applications ranging from non-stick coatings to organic light-emitting diodes (OLEDs). mdpi.com
The unique properties imparted by fluorine include:
High Electronegativity: Alters the electronic nature of the molecule, influencing reactivity and intermolecular interactions.
Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the in vivo half-life of pharmaceuticals.
Lipophilicity: A fluorine substituent can increase a molecule's ability to pass through cell membranes, enhancing bioavailability.
Conformational Changes: Fluorine can influence the preferred shape of a molecule, affecting its binding to biological targets.
These attributes have made organofluorine compounds indispensable in the creation of new pharmaceuticals, agrochemicals, and advanced functional materials. mdpi.commdpi.com
The Benzothiazole (B30560) Scaffold: A Fundamental Heterocyclic System for Synthetic Innovation
Benzothiazole is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a five-membered thiazole (B1198619) ring. nih.gov This "privileged" scaffold is a common structural motif in a vast number of natural and synthetic compounds with a wide array of applications. nih.gov Its unique structure grants it distinctive chemical properties, making it a versatile building block in both medicinal and materials chemistry. mdpi.com
In medicinal chemistry, benzothiazole derivatives exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. nih.govnih.gov The versatility of the benzothiazole ring, particularly at the 2-position, allows for the introduction of various substituents to modulate its biological effects. mdpi.com
Beyond pharmaceuticals, benzothiazoles are integral to other areas of chemical science:
Dyes and Pigments: The conjugated system of benzothiazole is a component of many synthetic dyes.
Agrochemicals: Many fungicides, herbicides, and insecticides are based on the benzothiazole framework. mdpi.com
Materials Science: They are used as vulcanization accelerators in the rubber industry and are investigated for their applications in fluorescent sensors and organic electronics.
The widespread utility of the benzothiazole core underscores its importance as a fundamental heterocyclic system for synthetic innovation. mdpi.com
Strategic Positioning of 2-(Chlorodifluoromethyl)benzo[d]thiazole within the Landscape of Fluorinated Heterocycles
This compound occupies a strategic position at the intersection of organofluorine and benzothiazole chemistry. This compound incorporates the robust and versatile benzothiazole scaffold, while the 2-position is substituted with a chlorodifluoromethyl (-CF2Cl) group. The presence of this specific haloalkyl group is significant, as it combines the properties of both fluorine and chlorine, potentially offering unique reactivity and physicochemical characteristics compared to trifluoromethyl (-CF3) or difluoromethyl (-CF2H) analogues.
While detailed research specifically focused on this compound is not extensively published, its structure suggests its potential as a valuable synthetic intermediate and a candidate for biological and materials science screening. The chlorodifluoromethyl group is a bioisostere of other functional groups and can serve as a lipophilic hydrogen bond donor, influencing how the molecule interacts with biological systems. cas.cn The reactivity at the C-2 position of the benzothiazole ring is a well-established avenue for further chemical modification, allowing this compound to serve as a building block for more complex molecules. cas.cn
The synthesis of related 2-fluoroalkyl benzothiazoles often involves the condensation of 2-aminothiophenol (B119425) with corresponding fluorinated aldehydes or carboxylic acids. orientjchem.orgorientjchem.orgresearchgate.net It can be inferred that similar synthetic strategies could be employed for the preparation of this compound. The compound's strategic value lies in its potential to combine the known bioactivity of the benzothiazole nucleus with the unique modulatory effects of the chlorodifluoromethyl group, making it a compelling target for future research in drug discovery and materials development.
Structure
3D Structure
Properties
Molecular Formula |
C8H4ClF2NS |
|---|---|
Molecular Weight |
219.64 g/mol |
IUPAC Name |
2-[chloro(difluoro)methyl]-1,3-benzothiazole |
InChI |
InChI=1S/C8H4ClF2NS/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H |
InChI Key |
VHSLOVYELUNGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(F)(F)Cl |
Origin of Product |
United States |
Reactivity and Advanced Chemical Transformations of 2 Chlorodifluoromethyl Benzo D Thiazole Derivatives
Chemical Reactivity of the Chlorodifluoromethyl Group
The chlorodifluoromethyl moiety serves as a versatile synthetic handle. Its reactivity is distinct from that of the more common trifluoromethyl or methyl groups, offering unique pathways for molecular diversification. The presence of two electron-withdrawing fluorine atoms and a comparatively weaker carbon-chlorine bond allows for a range of selective transformations.
Nucleophilic Displacements and Halogen Exchange at the CF2Cl Moiety
The direct nucleophilic substitution of the chlorine atom in the chlorodifluoromethyl group via a standard SN2 mechanism is challenging. The adjacent fluorine atoms exert a strong electron-withdrawing inductive effect, deactivating the α-carbon towards a classic backside attack by a nucleophile. utexas.eduyoutube.com However, under specific conditions, this transformation can be achieved.
Halogen exchange reactions, a subset of nucleophilic substitutions, provide a viable route to modify the CF2Cl group. The Finkelstein reaction, which involves the exchange of one halogen for another, can in principle be applied. wikipedia.org Treatment of 2-(chlorodifluoromethyl)benzo[d]thiazole with a fluoride (B91410) source, such as potassium fluoride in a polar aprotic solvent, could drive the equilibrium towards the formation of the corresponding 2-(trifluoromethyl)benzo[d]thiazole. wikipedia.org The efficiency of such reactions often requires high temperatures or the use of phase-transfer catalysts to enhance the nucleophilicity of the fluoride ion. google.com
While direct displacement by common nucleophiles is difficult, specialized reagents and conditions can facilitate these reactions. For instance, metal-mediated processes can enable the exchange of chlorine for other halogens like bromine or iodine, providing precursors for further cross-coupling reactions. frontiersin.orgnih.gov
Interconversion to Trifluoromethyl and Gem-Difluorinated Analogues
As mentioned, conversion of the chlorodifluoromethyl group to a trifluoromethyl group is a key transformation, typically accomplished via halogen exchange with a suitable fluorinating agent. wikipedia.org This conversion is valuable as the trifluoromethyl group is a critical motif in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.
Beyond simple halogen exchange, the CF2Cl group can be a precursor to other gem-difluorinated structures. For example, reductive dechlorination can yield the corresponding difluoromethyl (-CF2H) derivative. The difluoromethyl group has gained significant interest as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups. nih.gov Reductive processes using radical pathways or transition-metal catalysis can achieve this transformation. ccspublishing.org.cn Furthermore, the generation of a difluorocarbene (:CF2) or an equivalent species from the CF2Cl group can lead to the synthesis of gem-difluorocyclopropanes or gem-difluoroolefins through reactions with alkenes or carbonyl compounds, respectively. beilstein-journals.orgresearchgate.netnih.govrsc.org
Diversification to Functionalized Fluorinated Motifs (e.g., aryl-esters, gem-difluoroenones)
The chlorodifluoromethyl group is an excellent precursor for generating more complex fluorinated motifs through post-functionalization strategies. nih.gov Acting as a "difluorinated linchpin," the CF2Cl group can be transformed under radical conditions to provide access to a variety of valuable chemical scaffolds.
One powerful method involves the reaction of chlorodifluoromethylarenes with enolates, which proceeds via a radical-nucleophilic substitution (SRN1) pathway or a related process. This allows for the synthesis of functionalized motifs such as aryl-esters, β-keto-esters, and gem-difluoroenones. nih.gov For example, reaction with the enolate of a β-keto-ester can displace the chloride to form a new carbon-carbon bond, leading to a difluorinated β-dicarbonyl compound. These transformations showcase the utility of the CF2Cl group as an entry point to otherwise difficult-to-access electron-rich difluoromethylated compounds. nih.gov
| Starting Material Motif | Reagent/Conditions | Product Motif | Typical Yield |
|---|---|---|---|
| Ar-CF2Cl | Sodium Acetate, DMSO, 100 °C | Ar-CF2OAc (Aryl-ester) | Moderate |
| Ar-CF2Cl | Lithium enolate of acetone, THF | Ar-CF2CH2C(O)CH3 | Good |
| Ar-CF2Cl | Silyl enol ether, Photoredox Catalyst | Ar-CF=C(OSiR3)R' (Precursor to gem-difluoroenone) | Good |
| Ar-CF2Cl | Sodium salt of ethyl acetoacetate, DMF | Ar-CF2CH(C(O)CH3)C(O)OEt (β-keto-ester) | Moderate to Good |
Reaction Pathways of the Benzothiazole (B30560) Ring System
The benzothiazole core itself is a robust aromatic system, but it possesses reactive sites that can undergo various transformations, influenced significantly by the nature of the substituent at the C2 position.
Electrophilic Aromatic Substitution Reactions
The this compound molecule is generally deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing nature of the thiazole (B1198619) ring and the attached CF2Cl group. youtube.com Electrophilic attack, when forced under harsh conditions (e.g., strong acids, high temperatures), will occur on the benzene (B151609) ring.
The regioselectivity of the substitution is dictated by the directing effects of the fused heterocyclic ring. The thiazole portion of the molecule deactivates the fused benzene ring, directing incoming electrophiles preferentially to the C4 and C6 positions, and to a lesser extent, the C5 and C7 positions. For nitration, a common EAS reaction, studies on related 2-arylbenzothiazoles have shown that substitution can be directed to specific positions. For instance, Ru-catalyzed nitration of 2-arylbenzothiazoles using Cu(NO3)2·3H2O as the nitro source can lead to meta-nitration on the 2-aryl substituent. figshare.com For the parent this compound, nitration is predicted to occur primarily at the C6 position, and possibly the C4 position, avoiding the positions adjacent to the ring junction. researchgate.netscholarsjournal.net
| Reaction | Reagents | Major Product Position(s) | Rationale |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | C6, C4 | Deactivation by the heterocyclic system directs substitution away from the ring junction. scholarsjournal.net |
| Bromination | Br2/FeBr3 | C6, C4 | Similar directing effects as nitration for halogenation. |
| Friedel-Crafts Acylation | RCOCl/AlCl3 | Reaction is unlikely | The ring is too deactivated for Friedel-Crafts reactions. |
Nucleophilic Attack and Subsequent Transformations
The C2 position of the benzothiazole ring is electrophilic and can be susceptible to nucleophilic attack. cas.cn This reactivity is enhanced by the electron-withdrawing CF2Cl group. Two main pathways can be envisioned following a nucleophilic attack at C2:
Nucleophilic Aromatic Substitution (SNAr): A strong nucleophile could potentially attack the C2 carbon and displace the chlorodifluoromethyl group. However, the -CF2Cl anion is not a particularly stable leaving group, making this pathway less common than substitutions involving better leaving groups like halides directly attached to the ring. cas.cnyoutube.com
Ring-Opening Transformations: A more frequently observed reaction pathway for 2-substituted benzothiazoles with certain nucleophiles involves an initial attack at the C2 position, followed by cleavage of the thiazole ring. cas.cn For example, reaction with difluoromethyl nucleophiles has been shown to lead to ring-opened difluoromethyl 2-isocyanophenyl sulfide (B99878) products rather than the expected C2-substituted product. cas.cn This type of transformation highlights the latent instability of the thiazole ring under specific nucleophilic conditions and offers a synthetic route to entirely different molecular scaffolds. Other nucleophile-induced ring contractions in related benzothiazine systems have also been reported, underscoring the susceptibility of the sulfur-containing heterocycle to rearrangement. beilstein-journals.org
Radical Reactivity of the Benzothiazole Core
The benzothiazole core can participate in radical reactions, although the specific reactivity of this compound is not extensively detailed in the available literature. However, insights can be drawn from studies on related benzothiazole derivatives. The reactivity of the benzothiazole nucleus towards radicals is influenced by the nature of the substituents and the reaction conditions.
Research has shown that benzothiazole derivatives can act as scavenging agents for radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). pcbiochemres.com This suggests that the benzothiazole scaffold can donate a hydrogen atom or an electron to neutralize radical species. The antioxidant properties of some benzothiazole derivatives are attributed to this radical scavenging ability. nih.govijprajournal.comresearchgate.netresearchgate.netpsu.edu For instance, certain 3H-Spir[benzothiazole-indol]-2'(1'H)-ones have demonstrated significant scavenging activities against DPPH and ABTS•+ radicals. pcbiochemres.com
In synthetic applications, radical intermediates involving the benzothiazole core have been proposed. For example, the synthesis of 2-aminobenzothiazoles from arylisothiocyanates is suggested to proceed through the formation of an aminyl radical, its addition to the isothiocyanate, and subsequent cyclization of an S-centered radical intermediate. nih.gov Furthermore, the synthesis of benzothiazole derivatives can involve a thiol radical, leading to the formation of an oxidized benzothiazole compound in high yields. pharmacyjournal.in The radical cyclization of benzyne (B1209423) intermediates is another method for the synthesis of the benzothiazole ring system. ijper.org
The atmospheric oxidation of 2-methylbenzothiazole (B86508) by hydroxyl (OH) radicals has been studied, providing insights into the radical reactivity of the benzothiazole system. The reaction proceeds via OH radical attack on both the benzene ring and the methyl group at the 2-position. acs.org This indicates that both the aromatic core and the substituent at the C2 position are susceptible to radical attack.
While direct studies on the radical reactivity of the 2-(chlorodifluoromethyl) group on the benzothiazole core are scarce, it is plausible that this electron-withdrawing group could influence the stability of any radical intermediates formed on the benzothiazole nucleus.
Table 1: Examples of Radical Scavenging Activity of Benzothiazole Derivatives
| Compound Class | Radical Species | Observed Activity | Reference |
| 3H-Spir[benzothiazole-indol]-2'(1'H)ones | DPPH, ABTS•+ | Significant scavenging activities | pcbiochemres.com |
| General Benzothiazole Derivatives | DPPH | Antioxidant action by scavenging DPPH radicals | ijprajournal.com |
| General Benzothiazole Derivatives | Hydroxyl Radicals | Scavenging of hydroxyl radicals | ijprajournal.com |
Mechanistic Elucidation of Reactions Involving the this compound Scaffold
The mechanistic understanding of reactions involving the this compound scaffold can be inferred from studies on the synthesis and transformation of various benzothiazole derivatives. While specific mechanistic studies on this particular compound are not widely available, general mechanistic pathways for reactions involving the benzothiazole core provide a foundational understanding.
A common method for benzothiazole synthesis is the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, which proceeds through a series of nucleophilic addition and dehydration steps. mdpi.com Mechanistic investigations into the synthesis of benzothiazoles have revealed the in-situ formation of a photosensitizing disulfide from 2-aminothiophenol. This disulfide, under visible light, sensitizes molecular oxygen to generate singlet oxygen and superoxide (B77818) anions, which act as key oxidants in the dehydrogenation step to form the benzothiazole ring. nih.govorganic-chemistry.orgacs.org
The mechanism for the reaction of 2-methylbenzothiazole with OH radicals in the gas phase has been proposed to involve the initial attack of the OH radical on different carbon sites of the benzene ring, as well as on the methyl group at the C2 position. acs.org The attack on the benzene ring leads to the formation of various hydroxylated products, while the attack on the methyl group results in the formation of an aldehyde. acs.org This highlights the potential for multiple reaction pathways depending on the site of radical attack.
Electrochemical synthesis of benzothiazole derivatives through C-H thiolation has also been explored, with proposed mechanisms involving the electrochemical generation of reactive intermediates. researchgate.net
For the this compound scaffold, the strong electron-withdrawing nature of the CF2Cl group is expected to significantly influence its reactivity. This group would deactivate the benzothiazole ring towards electrophilic substitution and may also affect the stability of intermediates in various reactions. For instance, in nucleophilic substitution reactions, the CF2Cl group could influence the regioselectivity and reaction rates.
Table 2: Proposed Mechanistic Steps in Benzothiazole Synthesis
| Reaction Step | Description | Key Intermediates/Species | Reference |
| Photosensitization | In-situ formation of a disulfide from 2-aminothiophenol which acts as a photosensitizer. | Disulfide, Singlet Oxygen, Superoxide Anion | nih.govorganic-chemistry.orgacs.org |
| Dehydrogenation | Oxidation step leading to the formation of the benzothiazole ring. | Singlet Oxygen, Superoxide Anion | nih.govorganic-chemistry.org |
| Radical Cyclization | Formation of S-centered radical intermediates in the synthesis of 2-aminobenzothiazoles. | Aminyl radical, S-centered radical | nih.gov |
Computational and Theoretical Chemical Investigations of 2 Chlorodifluoromethyl Benzo D Thiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of benzothiazole (B30560) derivatives. scirp.orgmdpi.comnih.gov Methods such as B3LYP with basis sets like 6-31+G** are commonly used to optimize ground state geometries and predict electronic behavior. nih.govmdpi.com
A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgmdpi.com A smaller energy gap suggests that electrons can be more easily excited from the HOMO to the LUMO, indicating higher reactivity. mdpi.com
For benzothiazole derivatives featuring strongly electron-withdrawing substituents, such as trifluoromethyl (-CF3) groups, the HOMO-LUMO gap is observed to be significantly smaller. mdpi.com For instance, a benzothiazole derivative with two -CF3 groups was found to have a ΔE value of 4.46 eV, rendering it the most reactive in its series. mdpi.com Given the strong electron-withdrawing nature of the chlorodifluoromethyl (-CF2Cl) group, it is predicted that 2-(chlorodifluoromethyl)benzo[d]thiazole would also exhibit a relatively low HOMO-LUMO gap and thus, high chemical reactivity.
Quantum chemical parameters derived from these calculations help in quantifying the reactivity of such molecules.
| Parameter | Description | Typical Value Range for Benzothiazoles (eV) | Predicted Trend for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -8.98 to -8.69 sciencepub.net | Lowered due to electron-withdrawing group |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Varies | Significantly lowered |
| ΔE (LUMO-HOMO Gap) | Energy gap; indicates chemical reactivity and stability. | 4.46 to 4.73 mdpi.com | Small, indicating high reactivity |
| Chemical Hardness (η) | Resistance to change in electron distribution. | ~2.35 mdpi.com | Low, indicating high reactivity |
Mechanistic Insights Derived from Computational Modeling
Computational modeling is instrumental in exploring the potential reaction pathways and mechanisms involving benzothiazole derivatives. DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates to elucidate the most thermodynamically favorable routes. nih.gov For example, computational studies on the synthesis of novel fused benzothiazole systems have shown that energy barriers can be overcome by the energy released from an exothermic reaction, allowing for spontaneous formation. nih.gov
While specific mechanistic studies on reactions involving this compound are not extensively documented, computational approaches provide a framework for predicting its behavior. The electron-deficient nature of the carbon atom in the -CF2Cl group, coupled with the electronic landscape of the benzothiazole ring, suggests susceptibility to nucleophilic attack. Theoretical models can predict the regioselectivity of such reactions and the stability of potential intermediates. These models are vital for designing efficient synthetic protocols and understanding the formation of related heterocyclic systems. mdpi.comresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics simulations offer a way to study the dynamic stability of the molecule and its interactions with its environment over time. nih.gov MD simulations have been employed to investigate the interaction of benzothiazole derivatives with biological targets, confirming the stability of binding modes and interactions within protein active sites. nih.govbiointerfaceresearch.com For this compound, MD simulations could predict its structural fluctuations and preferred conformations in various solvents or within a biological matrix, providing insights into its transport and interaction properties.
Hydrogen Bonding Characteristics and Fluorine-Mediated Interactions
Intermolecular interactions play a defining role in the material properties of molecular solids. In this compound, the primary site for hydrogen bonding is the nitrogen atom of the thiazole (B1198619) ring, which can act as a hydrogen bond acceptor. nih.govmdpi.com While the molecule itself lacks a hydrogen bond donor, it can interact with donor molecules like water or alcohols. nih.gov The strength and geometry of these hydrogen bonds are fundamental to the formation of co-crystals and solvates. nih.govresearchgate.net
Furthermore, the presence of fluorine atoms in the chlorodifluoromethyl group introduces the possibility of other non-covalent interactions. Organofluorine compounds are known to engage in various weak interactions, including C–H⋯F contacts and halogen bonds involving the chlorine atom, which can significantly influence crystal packing and molecular conformation. rsc.org Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and characterize the nature and strength of these weak, yet structurally important, fluorine-mediated interactions. mdpi.com
Applications in Diverse Chemical Science Disciplines
Role as Versatile Synthetic Intermediates and Building Blocks
The utility of 2-(Chlorodifluoromethyl)benzo[d]thiazole as a synthetic intermediate stems from the reactivity of the C-2 position of the benzothiazole (B30560) ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the displacement of the chlorodifluoromethyl group or other leaving groups at this position to build more complex molecules. cas.cn This reactivity makes it a valuable building block for creating a library of novel benzothiazole derivatives.
The presence of the chlorodifluoromethyl (CF2Cl) group is particularly significant. Fluorinated moieties are highly sought after in medicinal chemistry and drug discovery because the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.comnih.gov Consequently, this compound serves as a key precursor for introducing fluorine-containing motifs into potential therapeutic agents. nih.govnih.gov The benzothiazole scaffold itself is a core component of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govniscpr.res.innih.gov By using this compound, chemists can synthesize novel, fluorinated analogues of biologically active molecules, potentially leading to improved efficacy and pharmacokinetic profiles. advion.com
Table 1: Examples of Transformations Using Benzothiazole Intermediates
| Starting Material Class | Reaction Type | Resulting Compound Class | Potential Application |
|---|---|---|---|
| 2-Chlorobenzothiazoles | Nucleophilic Aromatic Substitution (SNAr) | 2-Alkoxy/Aryloxy-benzothiazoles | Pharmaceuticals, Liquid Crystals |
| 2-Chlorobenzothiazoles | Nucleophilic Aromatic Substitution (SNAr) | 2-Aminobenzothiazoles | Anticancer agents, Dyes |
| 2-Sulfonylbenzothiazoles | C-Difluoromethylation | 2-Difluoromethylated Benzothiazoles | Agrochemicals, Pharmaceuticals |
| 2-Substituted Benzothiazoles | Ring-Opening Reactions | 2-Isocyanoaryl Sulfides | Complex Molecule Synthesis |
Contributions to Materials Science and Advanced Functional Materials
In the realm of materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for fine-tuning their electronic and physical properties. nih.gov Fluorinated benzothiazole and related benzothiadiazole units are utilized in the construction of advanced functional materials, such as donor-acceptor conjugated polymers for organic solar cells (OSCs) and components for liquid crystals. nih.govrsc.orgmdpi.com
The introduction of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO), which is beneficial for enhancing the open-circuit voltage in photovoltaic devices. nih.gov Furthermore, fluorination often improves molecular packing and crystallinity, which is crucial for efficient charge transport in organic electronics. nih.gov Although specific studies detailing the polymerization of this compound are not widespread, its structure suggests significant potential as a monomer. The fluorinated group could impart desirable properties like enhanced thermal stability, hydrophobicity, and specific optoelectronic characteristics to resulting polymers or materials. rsc.org Its application could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and specialized coatings.
Development of Novel Synthetic Methodologies and Reagents
The synthesis of complex heterocyclic compounds like benzothiazoles is a central theme in organic chemistry. nih.govnih.gov The development of efficient, one-pot reactions and the use of novel catalysts to access these scaffolds are areas of active research. rsc.orgresearchgate.net this compound is itself a product of these advanced synthetic methodologies, representing a specialized building block that would have been difficult to access through traditional means.
While it is primarily used as a building block, the reactivity of the chlorodifluoromethyl group also presents possibilities for its use in developing new reagents. For example, related compounds are used as precursors for generating difluorocarbene (:CF2) or as difluoromethylating agents, which introduce the valuable CF2H group into other molecules. rsc.orgresearchgate.net The CF2H group is a bioisostere of hydroxyl or thiol groups and can act as a lipophilic hydrogen bond donor, making it highly valuable in drug design. cas.cnrsc.org The development of new methods to utilize this compound for these transformations could represent a significant advancement in synthetic chemistry, providing new tools for medicinal and agrochemical chemists.
Strategic Importance in Agrochemical Research and Development
The benzothiazole ring is a critical scaffold in the discovery of new agrochemicals. mdpi.com Numerous commercial and developmental pesticides, including fungicides, herbicides, and insecticides, are based on this heterocyclic system. mdpi.comnih.gov The fungicidal properties of benzothiazole derivatives are particularly well-documented. conicet.gov.ar
The strategic importance of this compound in this field is amplified by its fluorinated substituent. The inclusion of fluorine atoms or fluoroalkyl groups is a proven strategy for increasing the potency and metabolic stability of agrochemicals. nih.gov The difluoromethyl group, in particular, is found in several potent fungicides. rsc.org This compound, therefore, represents a convergence of a privileged agrochemical scaffold (benzothiazole) with a performance-enhancing functional group (chlorodifluoromethyl). Researchers in agrochemical development can utilize this compound as a key starting material to synthesize novel candidates for crop protection, aiming to create more effective and environmentally safer solutions for agriculture.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an essential technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR Spectroscopy
A ¹H NMR spectrum for 2-(Chlorodifluoromethyl)benzo[d]thiazole would provide information on the number, environment, and connectivity of protons. The benzothiazole (B30560) ring contains four aromatic protons. Their chemical shifts (δ), typically observed between 7.0 and 8.5 ppm, and their coupling patterns (e.g., doublets, triplets) would confirm their relative positions on the benzene (B151609) ring. Integration of the signals would confirm the presence of four protons.
Carbon-¹³C NMR Spectroscopy
The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. For this compound, signals would be expected for the seven carbons of the benzothiazole core and the one carbon of the chlorodifluoromethyl group. The carbon of the -CClF₂ group would exhibit a characteristic chemical shift and would show coupling to the attached fluorine atoms (¹J-CF), appearing as a triplet. The carbons of the benzothiazole ring would appear in the aromatic region (typically 110-160 ppm).
Fluorine-¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, the two fluorine atoms of the -CClF₂ group are chemically equivalent and would be expected to produce a single signal in the spectrum. The chemical shift of this signal would be characteristic of a difluoromethyl group attached to both a chlorine atom and an aromatic system.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. In a mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The spectrum would also display a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes). Key fragmentation pathways would likely involve the loss of the chlorodifluoromethyl group or cleavage of the thiazole (B1198619) ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
C=N stretching of the thiazole ring, typically around 1550-1650 cm⁻¹.
C-S stretching vibrations.
Aromatic C=C and C-H stretching from the benzene portion of the molecule (around 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively).
C-F and C-Cl stretching vibrations from the chlorodifluoromethyl group, which would appear in the fingerprint region (typically below 1400 cm⁻¹).
Chromatographic and Other Separation Techniques for Purification and Purity Assessment
The isolation and purification of this compound, as with many synthetic organic compounds, relies on a variety of chromatographic and separation techniques. These methods are essential for removing unreacted starting materials, byproducts, and other impurities to obtain the compound in a highly pure form suitable for further use. The assessment of purity is equally crucial and is often carried out using high-resolution chromatographic methods. While specific literature detailing the purification and purity analysis exclusively for this compound is not extensively available, the methodologies applied to analogous benzothiazole derivatives provide a clear framework for the processes that would be employed.
Column Chromatography
For the initial purification of crude this compound following its synthesis, column chromatography is a standard and widely used technique. This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase.
The crude reaction mixture containing this compound would be dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with silica gel. A solvent system, often a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate, is then passed through the column. The polarity of the solvent mixture is often gradually increased (gradient elution) to effectively separate the target compound from impurities with different polarities. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product.
Table 1: Illustrative Column Chromatography Parameters for Purification of a Benzothiazole Derivative
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of n-Hexane and Ethyl Acetate (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate) |
| Elution Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
| Typical Outcome | Isolation of the target compound with a purity of >95% |
Note: This table is illustrative and based on common practices for the purification of benzothiazole derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for both the final purification (preparative HPLC) and, more commonly, the precise assessment of the purity of this compound. Reversed-phase HPLC is the most common mode used for compounds of this nature.
In a typical reversed-phase HPLC setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol and water. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The high resolving power of HPLC allows for the separation of closely related impurities, and with the use of a suitable detector (e.g., a UV detector set at an appropriate wavelength), a quantitative assessment of purity can be achieved. For many benzothiazole analogues, purities exceeding 99% have been reported using this method. jyoungpharm.org
Table 2: Representative HPLC Conditions for Purity Assessment of a Benzothiazole Derivative
| Parameter | Description |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Purity Achieved | >99% |
Note: This table represents typical conditions for the HPLC analysis of related benzothiazole compounds.
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis and purity determination of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.
GC-MS provides not only retention time data for purity assessment but also mass spectral data that can confirm the identity of the compound and any impurities present. This dual information is invaluable for a comprehensive purity profile.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions and for the initial screening of purification fractions from column chromatography. A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (e.g., silica gel). The plate is then placed in a developing chamber with a solvent system. The separation is based on the same principles as column chromatography. The separated spots are visualized, often under UV light. While not a quantitative method for purity assessment, TLC is indispensable for qualitative analysis during the synthesis and purification process.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(Chlorodifluoromethyl)benzo[d]thiazole?
Methodological Answer: The synthesis typically involves halogenation and functionalization of the benzo[d]thiazole core. A common approach includes:
- Step 1: Chlorination of benzo[d]thiazole derivatives using reagents like or under anhydrous conditions.
- Step 2: Fluorination via nucleophilic substitution (e.g., using or ) to introduce difluoromethyl groups.
- Optimization: Catalysts such as or phase-transfer agents improve yield (65–85%) in multi-step reactions .
Table 1: Comparison of Reaction Conditions and Yields
| Reagent System | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| 80–100 | None | 60–70 | |
| 120 | 75–85 |
Q. What are the common chemical reactions and conditions for modifying this compound?
Methodological Answer: Key reactions include:
- Nucleophilic Substitution: Replace Cl with amines or alkoxides using polar aprotic solvents (DMF, DMSO) at 60–100°C .
- Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids (, , toluene/EtOH) to introduce aromatic groups .
- Reduction: LiAlH in THF reduces thiazole rings, but controlled conditions (0–25°C) prevent over-reduction .
Q. How can researchers purify and characterize this compound effectively?
Methodological Answer:
- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).
- Characterization:
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
Methodological Answer: DFT studies (e.g., B3LYP/6-311++G(d,p)) analyze:
- Electron Density: Localize electron-deficient regions (Cl, CF) for predicting reactivity.
- Frontier Orbitals: HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer potential .
Table 2: Key DFT Parameters
| Parameter | Value | Significance |
|---|---|---|
| HOMO (eV) | -6.2 | Electrophilic sites |
| LUMO (eV) | -1.7 | Nucleophilic susceptibility |
Q. How to design biological activity studies for this compound?
Methodological Answer:
- In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC values) against S. aureus and E. coli.
- Mechanistic Probes: Use fluorescence quenching to study DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
- SAR Analysis: Modify substituents (e.g., replace Cl with Br) and compare bioactivity trends .
Q. How to resolve contradictions in reported reaction yields for derivatives?
Methodological Answer:
Q. What advanced spectroscopic techniques confirm regioselectivity in substitution reactions?
Methodological Answer:
Q. How does solvent polarity influence the stability of this compound?
Methodological Answer:
- Accelerated Degradation Studies: Monitor decomposition in DMSO (polar) vs. toluene (non-polar) at 50°C.
- Findings: Half-life in DMSO: 48 hours; in toluene: >120 hours due to reduced hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
